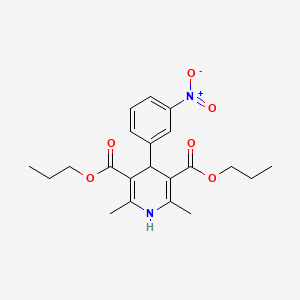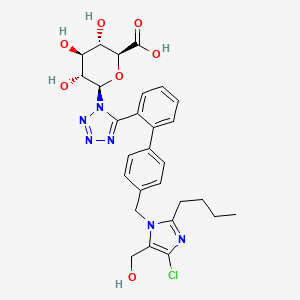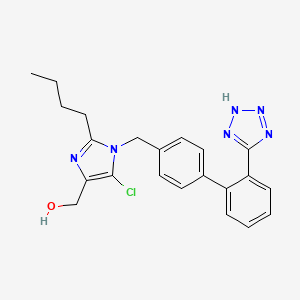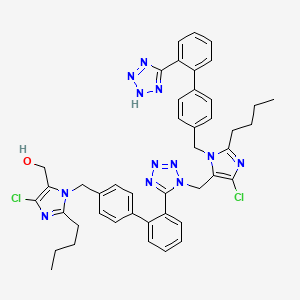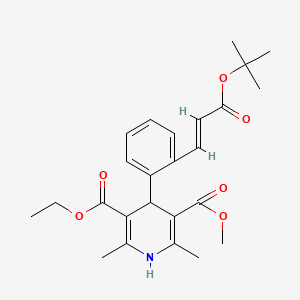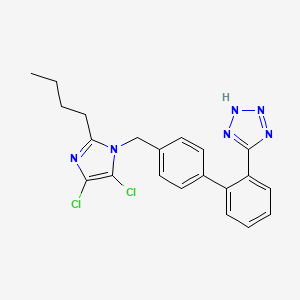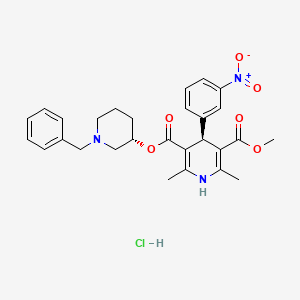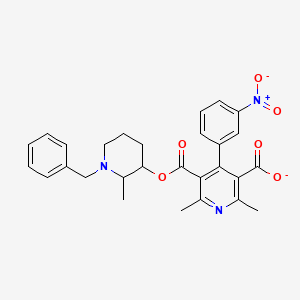
Cabazitaxel Impurity (Oxazolidine Protected)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cabazitaxel Impurity (Oxazolidine Protected) is a derivative of cabazitaxel, a second-generation taxane used in chemotherapy. This impurity is characterized by the presence of an oxazolidine protective group, which is used to enhance the stability and solubility of the compound during synthesis and storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cabazitaxel Impurity (Oxazolidine Protected) involves multiple steps, starting from the precursor cabazitaxel. The oxazolidine protective group is introduced through a series of chemical reactions, including esterification and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Cabazitaxel Impurity (Oxazolidine Protected) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to remove the oxazolidine protective group, yielding the parent compound or other derivatives.
Substitution: The oxazolidine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products:
Scientific Research Applications
Cabazitaxel Impurity (Oxazolidine Protected) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in cabazitaxel formulations.
Biology: The compound is studied for its biological activity and potential effects on cellular processes.
Medicine: Research focuses on its role in the development of new chemotherapeutic agents and the assessment of drug safety and efficacy.
Mechanism of Action
The mechanism of action of Cabazitaxel Impurity (Oxazolidine Protected) is closely related to that of cabazitaxel. It stabilizes microtubules and inhibits their disassembly, leading to the disruption of mitotic and interphase cellular functions. This results in the inhibition of cell division and induces cell death. The oxazolidine protective group enhances the stability of the compound, allowing for more effective delivery and action within the target cells .
Comparison with Similar Compounds
Cabazitaxel: The parent compound, used in chemotherapy for metastatic castration-resistant prostate cancer.
Docetaxel: Another taxane used in cancer treatment, with similar mechanisms of action but different pharmacokinetic properties.
Paclitaxel: A first-generation taxane with a broader range of applications but limited ability to overcome drug resistance.
Uniqueness: Cabazitaxel Impurity (Oxazolidine Protected) is unique due to the presence of the oxazolidine protective group, which enhances its stability and solubility. This makes it a valuable reference standard in pharmaceutical research and quality control .
Properties
CAS No. |
1373171-12-0 |
|---|---|
Molecular Formula |
C48H61NO14 |
Molecular Weight |
876.02 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(4S,5R)-2,2-Dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic Acid 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cycl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


